4-(piperidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(piperidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : Research has demonstrated the synthesis of similar 1,3,4-oxadiazole bearing compounds, highlighting their biological significance. These compounds, including variants of 4-(piperidin-1-ylsulfonyl)benzamide, are synthesized through multi-step processes involving reactions with benzenesulfonyl chloride, ethyl isonipecotate, and other compounds. The structures of these synthesized compounds are elucidated using techniques like 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).
Crystal Structure and Hirshfeld Surface Analysis : Studies on similar compounds have involved crystal structure analyses using single crystal X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into the molecular structure and intermolecular interactions, which are crucial for understanding the compound's properties (Kumara et al., 2017).
Biological and Pharmacological Properties
Antimicrobial Activity : Certain derivatives of 1,3,4-oxadiazole, closely related to the specified compound, have been screened for antimicrobial properties. They demonstrate moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating potential for therapeutic applications (Khalid et al., 2016).
Enzyme Inhibition and Potential in Alzheimer's Treatment : Derivatives of 1,3,4-oxadiazole have been evaluated for their inhibitory activity against enzymes like butyrylcholinesterase and acetylcholinesterase. These findings suggest potential therapeutic applications in conditions like Alzheimer’s disease (Khalid et al., 2016).
Antiproliferative Properties and Tubulin Inhibition : Some compounds from this chemical class, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have demonstrated antiproliferative properties by acting as tubulin inhibitors. This suggests potential applications in cancer research (Krasavin et al., 2014).
Herbicidal Activities : Research has also explored the use of 1,3,4-oxadiazole derivatives in agriculture, particularly as herbicides. These compounds have shown promising herbicidal activities against various plant species, indicating their utility in crop protection (Bao, 2008).
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c23-16(19-18-21-20-17(27-18)15-5-4-12-26-15)13-6-8-14(9-7-13)28(24,25)22-10-2-1-3-11-22/h6-9,15H,1-5,10-12H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCWBJMAYDYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.